molecular formula C14H9N3O2 B15179339 6H-5lambda(5),11lambda(5)-indolo(2,3-b)quinoxaline-5,11-diol CAS No. 32861-73-7

6H-5lambda(5),11lambda(5)-indolo(2,3-b)quinoxaline-5,11-diol

Cat. No.: B15179339
CAS No.: 32861-73-7
M. Wt: 251.24 g/mol
InChI Key: HCODANXBHARKGJ-UHFFFAOYSA-N
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Description

6H-5λ⁵,11λ⁵-Indolo(2,3-b)quinoxaline-5,11-diol is a hydroxylated derivative of the indoloquinoxaline heterocyclic system. The parent compound, indolo[2,3-b]quinoxaline, consists of a fused indole and quinoxaline core (molecular formula: C₁₄H₉N₃; molecular weight: 219.24 g/mol) . The diol variant introduces hydroxyl groups at positions 5 and 11, which are expected to enhance polarity and influence solubility, electronic properties, and biological interactions.

Properties

CAS No.

32861-73-7

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

5,11-dioxido-6H-indolo[3,2-b]quinoxaline-5,11-diium

InChI

InChI=1S/C14H9N3O2/c18-16-11-7-3-4-8-12(11)17(19)14-13(16)9-5-1-2-6-10(9)15-14/h1-8,15H

InChI Key

HCODANXBHARKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=[N+](C4=CC=CC=C4[N+](=C3N2)[O-])[O-]

Origin of Product

United States

Biological Activity

6H-5lambda(5),11lambda(5)-indolo(2,3-b)quinoxaline-5,11-diol is a member of the indoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its cytotoxic properties against various cancer cell lines. This article delves into the synthesis, biological activity, and relevant research findings related to this compound.

  • Chemical Formula : C14H9N3O2
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 243-59-4
  • Structure : The compound features a fused indole and quinoxaline structure, which is characteristic of many biologically active compounds.

Synthesis Methods

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves:

  • Refluxing isatin with o-phenylenediamine in an acidic medium.
  • Cyclocondensation reactions , which lead to the formation of the desired indoloquinoxaline structure.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 6H-indolo[2,3-b]quinoxalines. For instance:

  • Compounds derived from this class have shown significant cytotoxicity against various human tumor cell lines. In one study, specific derivatives exhibited IC50 values ranging from 7.2μM7.2\,\mu M to 23μM23\,\mu M against Molt 4/C8 and CEM T-lymphocytes compared to standard chemotherapeutics like melphalan, which had IC50 values of 3.2μM3.2\,\mu M and 2.5μM2.5\,\mu M, respectively .

The mechanism by which these compounds exert their biological effects primarily involves:

  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Cytotoxic Effects : The compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • In Vitro Studies : A comprehensive screening involving approximately 60 human tumor cell lines demonstrated that certain derivatives significantly inhibited cell growth. For example, compounds 5b, 5d, and 5l showed notable activity against solid tumors such as non-small cell lung cancer and melanoma .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the indoloquinoxaline scaffold can enhance cytotoxicity. For example, the introduction of various substituents at specific positions on the ring system has been correlated with increased potency against leukemia cell lines .

Data Table: Biological Activity Overview

Compound IDCell LineIC50 (μM)Reference
5bMolt 4/C823
5dCEM38
IDQ-10HL-60 (Leukemia)Significant Activity
IDQ-14Various TumorsNotable Inhibition

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Indoloquinoxaline Derivatives
Compound Substituents/Modifications Synthesis Method Yield (%) Reference
Indolo[2,3-b]quinoxaline Parent structure Pd-catalyzed Suzuki/C–N coupling 60–85
6-(4-Methoxyphenyl)-deriv. Methoxyaryl at position 6 One-pot Pd-catalyzed domino reaction 70–78
Dihydro-6H-indoloquinoline Reduced core (dihydro) Copper-catalyzed cyclization 65–80
6H-Indoloquinoxaline-5,11-diol Hydroxyl groups at positions 5 and 11 Inferred: Hydroxylation of parent core N/A

Electronic and Optical Properties

Table 2: Electronic Properties of Selected Derivatives
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Absorption λ_max (nm) Fluorescence Quantum Yield (%)
Indolo[2,3-b]quinoxaline -5.4 -2.9 2.5 270, 350, 400 1.1–8.6
6-(4-Methoxyphenyl)-deriv. -5.1 -2.7 2.4 270, 350, 405 8.6
11e (Brominated derivative) -5.3 -2.8 2.5 270, 355, 420 1.1

Key Findings :

  • The electronic properties of indoloquinoxalines are dominated by the core structure, with substituents exerting minimal influence on HOMO/LUMO levels. For example, methoxy groups marginally raise HOMO energy (-5.1 eV vs. -5.4 eV for the parent) .
  • The diol’s hydroxyl groups may slightly lower HOMO/LUMO levels due to electron-withdrawing effects, but the band gap is expected to remain ~2.5 eV, similar to other derivatives .
  • Fluorescence quantum yields are generally low (1.1–8.6%), with sterically bulky substituents (e.g., bromine in 11e) reducing efficiency .

Comparison Highlights :

  • Indoloquinoxalines exhibit antiviral activity via DNA intercalation, while methyl-substituted indoloquinolines show potent cytotoxicity (IC₅₀: 0.27–3.04 μM) against cancer cells .

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